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molecular formula C12H9NO2 B8441259 2-Furyl-3-(4-pyridyl)-2-propene-1-one

2-Furyl-3-(4-pyridyl)-2-propene-1-one

Cat. No. B8441259
M. Wt: 199.20 g/mol
InChI Key: GDDOEQSZYMBMAZ-UHFFFAOYSA-N
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Patent
US05500429

Procedure details

Dissolve anhydrous cobalt(II) acetate (700 mg, 4 mmol ) in dimethylformamide (150 mL). Add 2,2'-dipyridyl (600 mg, 4 mmol) and stir for 30 minutes. Add 4-pyridinecarboxaldehyde (5 g, 50 mmol) and 2-acetylfuran (5.5 g, 50 mmol). Heat at 80° C. for 18 hours. Evaporate the solvent and purify the residue by silica gel chromatography (1:1 toluene/ethyl acetate) to yield 30 mg of the title compound; mp 122°-124° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
cobalt(II) acetate
Quantity
700 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[C:9]([C:12]1[O:13][CH:14]=[CH:15][CH:16]=1)(=[O:11])[CH3:10]>CN(C)C=O.C([O-])(=O)C.[Co+2].C([O-])(=O)C>[O:13]1[CH:14]=[CH:15][CH:16]=[C:12]1[C:9](=[O:11])[CH:10]=[CH:7][C:4]1[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)(=O)C=1OC=CC1
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Name
cobalt(II) acetate
Quantity
700 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
Add 2,2'-dipyridyl (600 mg, 4 mmol) and stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate the solvent
CUSTOM
Type
CUSTOM
Details
purify the residue by silica gel chromatography (1:1 toluene/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(=CC=C1)C(C=CC1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: CALCULATEDPERCENTYIELD 0.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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